

7-Bromoquinolin-4-ol: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromoquinolin-4-ol**

Cat. No.: **B3416441**

[Get Quote](#)

Introduction: The Privileged Quinoline Core

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.^[1] Its rigid bicyclic framework provides a defined orientation for pendant functional groups to interact with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor, further enhancing binding affinities. Within this esteemed class of heterocycles, **7-Bromoquinolin-4-ol** emerges as a particularly valuable building block. The strategic placement of the bromine atom at the C7 position offers a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space. Concurrently, the hydroxyl group at the C4 position, existing in tautomeric equilibrium with its quinolinone form, provides a crucial site for further functionalization. This dual reactivity makes **7-Bromoquinolin-4-ol** an ideal starting material for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this versatile reagent, tailored for researchers and scientists in the field of drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

Property	Value
Molecular Formula	C ₉ H ₆ BrNO
Molecular Weight	224.05 g/mol
CAS Number	82121-06-0
Appearance	Brown solid
Melting Point	279-281 °C
Boiling Point	370.7±22.0 °C (Predicted)
Density	1.705±0.06 g/cm ³ (Predicted)

Safety and Handling:

7-Bromoquinolin-4-ol is classified as harmful if swallowed and can cause serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If swallowed, seek immediate medical attention.[3] Store the compound in a tightly sealed container in a cool, dry place.[3]

Core Synthetic Strategies and Protocols

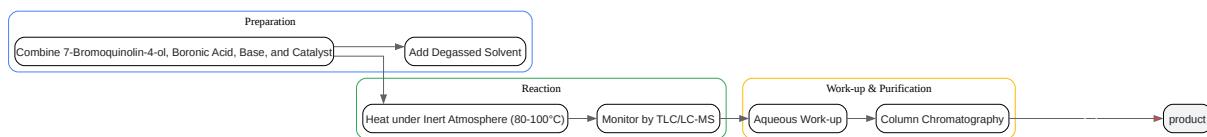
The synthetic utility of **7-Bromoquinolin-4-ol** is primarily centered around two key reactive sites: the C7-bromo position and the C4-hydroxyl group. The following protocols detail established methods for leveraging these sites to generate diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position

The bromine atom at the C7 position is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational for creating C-C bonds and introducing aryl, heteroaryl, and alkynyl moieties, which are crucial for modulating the pharmacological properties of the resulting molecules.[6][7]

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.^{[8][9]} In the context of **7-Bromoquinolin-4-ol**, this reaction provides a direct route to 7-aryl or 7-heteroaryl quinolin-4-ol derivatives, which are prevalent in kinase inhibitors and other therapeutic agents.^[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling


- **Reaction Setup:** To a dry Schlenk flask, add **7-Bromoquinolin-4-ol** (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base such as cesium carbonate (Cs_2CO_3 , 2.0 equiv.) or potassium phosphate (K_3PO_4 , 3.0 equiv.).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv.) or a combination of Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) and a phosphine ligand like SPhos or XPhos.
- **Solvent and Degassing:** Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

- **Base:** The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.^[9] The choice of base can influence the reaction rate and yield.
- **Catalyst and Ligand:** The choice of palladium catalyst and ligand is critical for the efficiency of the coupling. Bulky electron-rich phosphine ligands often improve the catalytic activity, especially for challenging substrates.

- Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents. Degassing is essential to prevent the oxidation of the Pd(0) catalyst.

Workflow for Suzuki-Miyaura Coupling:

[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura coupling of **7-Bromoquinolin-4-ol**.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is instrumental in synthesizing arylalkynes, which are important intermediates and can be further elaborated into various heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

- Reaction Setup: In a Schlenk flask, dissolve **7-Bromoquinolin-4-ol** (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and a tertiary amine (e.g., triethylamine or diisopropylethylamine).
- Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$), (0.03 equiv.) and the copper co-catalyst, copper(I) iodide (CuI , 0.05 equiv.).

- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

- Copper(I) Co-catalyst: The copper(I) iodide is believed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
- Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent. It also acts as a scavenger for the hydrogen bromide formed during the reaction.[12]
- Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Functionalization at the C4-Position

The C4-hydroxyl group of **7-Bromoquinolin-4-ol** can be readily converted into a better leaving group, such as a chloride, which then allows for nucleophilic aromatic substitution. This two-step process is a common strategy to introduce amines and other nucleophiles at the C4 position, a key feature in many antimalarial drugs like chloroquine.[2]

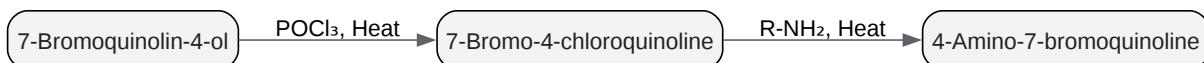
Experimental Protocol: Synthesis of 7-Bromo-4-chloroquinoline

- Reaction Setup: To a round-bottom flask, add **7-Bromoquinolin-4-ol** (1.0 equiv.) and an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.). A co-solvent such as toluene or dioxane can be used.[13]
- Reaction Conditions: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

- **Work-up and Purification:** After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. Filter the solid, wash with water, and dry to obtain 7-bromo-4-chloroquinoline.[13] Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

- **Phosphorus Oxychloride (POCl_3):** POCl_3 is a powerful dehydrating and chlorinating agent that efficiently converts the hydroxyl group into a chloride. The excess POCl_3 also serves as the reaction solvent in many cases.
- **Careful Quenching:** The reaction of POCl_3 with water is highly exothermic and releases HCl gas. Therefore, quenching must be done slowly and with caution in a well-ventilated fume hood.


Experimental Protocol: Synthesis of 4-Amino-7-bromoquinolines

- **Reaction Setup:** In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 7-bromo-4-chloroquinoline (1.0 equiv.) and the desired amine (1.1-2.0 equiv.) in a suitable solvent like ethanol, isopropanol, or acetonitrile.
- **Reaction Conditions:** Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
- **Work-up and Purification:** After cooling, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to yield the desired 4-amino-7-bromoquinoline derivative.

Causality Behind Experimental Choices:

- **Solvent:** The choice of solvent can influence the reaction rate and solubility of the reactants and products. Protic solvents like ethanol can facilitate the reaction.
- **Excess Amine:** Using a slight excess of the amine can help drive the reaction to completion.

General Synthetic Scheme for C4-Functionalization:

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of 4-amino-7-bromoquinolines from **7-Bromoquinolin-4-ol**.

Applications in Drug Discovery

The derivatives of **7-Bromoquinolin-4-ol** have shown significant promise in various therapeutic areas, most notably as kinase inhibitors and antimalarial agents.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.^[14] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. The 4-anilinoquinoline scaffold, readily accessible from **7-Bromoquinolin-4-ol**, is a well-established pharmacophore for kinase inhibitors.^{[15][16]} By performing a Suzuki coupling at the C7 position of a 4-anilino-7-bromoquinoline intermediate, a diverse range of substituents can be introduced to probe the ATP-binding site of various kinases and optimize selectivity and potency.

Antimalarial Agents

Malaria remains a major global health threat, and the emergence of drug-resistant strains of *Plasmodium falciparum* necessitates the development of new antimalarial agents.^{[17][18]} The 4-aminoquinoline core is central to the activity of chloroquine, a historically important antimalarial drug.^[2] Starting from **7-Bromoquinolin-4-ol**, novel 4-aminoquinoline derivatives with diverse substituents at the C7 position can be synthesized. These modifications can overcome existing resistance mechanisms and improve the efficacy of this class of compounds.^[19] For instance, biaryl-containing 4-aminoquinolines, synthesized via Suzuki coupling of the corresponding 7-bromo precursor, have shown promising activity against drug-resistant strains of *P. falciparum*.^[19]

Conclusion

7-Bromoquinolin-4-ol is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the strategic and efficient synthesis of a wide array of derivatives. The protocols and applications outlined in this guide demonstrate its utility in the development of novel kinase inhibitors and antimalarial agents. By leveraging the established synthetic methodologies for this scaffold, researchers can continue to explore new chemical space and advance the discovery of new therapeutics for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. 7-BROMO-4-CHLOROQUINOLINE | 75090-52-7 [chemicalbook.com]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]
- 18. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Bromoquinolin-4-ol: A Versatile Scaffold for Innovations in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416441#7-bromoquinolin-4-ol-as-a-building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com